molecular formula C9H14O B1368245 2,3-Dipropyl-2-cyclopropen-1-one

2,3-Dipropyl-2-cyclopropen-1-one

Cat. No.: B1368245
M. Wt: 138.21 g/mol
InChI Key: NTMRJWUXEXNROG-UHFFFAOYSA-N
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Description

2,3-Dipropyl-2-cyclopropen-1-one is a strained cyclic ketone featuring a cyclopropenone core substituted with two propyl groups at the 2- and 3-positions. Cyclopropenones are characterized by their high ring strain and unique reactivity due to the conjugated system of the carbonyl group and the cyclopropane ring.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,3-dipropylcycloprop-2-en-1-one

InChI

InChI=1S/C9H14O/c1-3-5-7-8(6-4-2)9(7)10/h3-6H2,1-2H3

InChI Key

NTMRJWUXEXNROG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C1=O)CCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on chlorinated alkanes and alkenes (e.g., 1,2,3-trichloropropane, dichloropropanes), which differ significantly from 2,3-dipropyl-2-cyclopropen-1-one in structure and reactivity. Below is a comparative analysis based on structural analogs and functional group behavior :

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties/Applications Evidence Reference
This compound Cyclopropenone 2- and 3-propyl High ring strain, ketone reactivity Not available
1,2,3-Trichloropropane Propane 1-, 2-, 3-chloro Industrial solvent, carcinogenic
1,2-Dichloropropane Propane 1- and 2-chloro Toxicity in liver, neurotoxic effects
2,3-Dichloropropionic acid Propionic acid 2,3-chloro Herbicide, environmental persistence

Key Differences:

Reactivity: Cyclopropenones like this compound undergo ring-opening reactions due to strain, whereas chlorinated propanes (e.g., 1,2,3-trichloropropane) exhibit stability under ambient conditions but degrade under UV light or metabolic processes . The ketone group in cyclopropenones enables nucleophilic additions, absent in chlorinated analogs.

Toxicity: Chlorinated propanes (e.g., 1,2,3-trichloropropane) are associated with carcinogenicity and organ toxicity, as noted in NIH RePORTER studies . No toxicity data exist for this compound.

Environmental Impact: Chlorinated compounds like 2,3-dichloropropionic acid persist in ecosystems and bioaccumulate . Cyclopropenones, while reactive, may degrade rapidly but lack empirical environmental studies.

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